molecular formula C7H9N5O2 B14596353 1,3-Bis(2-cyanoethyl)-1-nitrosourea CAS No. 60285-25-8

1,3-Bis(2-cyanoethyl)-1-nitrosourea

Cat. No.: B14596353
CAS No.: 60285-25-8
M. Wt: 195.18 g/mol
InChI Key: UJMHIEGWBATPGL-UHFFFAOYSA-N
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Description

1,3-Bis(2-cyanoethyl)-1-nitrosourea is a chemical compound with the formula C₇H₉N₅O₂ It is known for its unique structure, which includes two cyanoethyl groups and a nitrosourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-cyanoethyl)-1-nitrosourea typically involves the reaction of urea with 2-cyanoethyl chloride in the presence of a base, followed by nitrosation. The reaction conditions often include:

    Temperature: Moderate temperatures are usually maintained to ensure the stability of the intermediate compounds.

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-cyanoethyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Bis(2-cyanoethyl)-1-nitrosourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Bis(2-cyanoethyl)-1-nitrosourea exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The nitrosourea moiety is known to alkylate DNA, leading to potential applications in cancer therapy. The cyanoethyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-cyanoethyl)urea: Lacks the nitroso group, leading to different reactivity and applications.

    1,3-Dimethyl-1-nitrosourea: Contains methyl groups instead of cyanoethyl groups, affecting its chemical properties and uses.

Uniqueness

1,3-Bis(2-cyanoethyl)-1-nitrosourea is unique due to the presence of both cyanoethyl and nitrosourea groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

CAS No.

60285-25-8

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

1,3-bis(2-cyanoethyl)-1-nitrosourea

InChI

InChI=1S/C7H9N5O2/c8-3-1-5-10-7(13)12(11-14)6-2-4-9/h1-2,5-6H2,(H,10,13)

InChI Key

UJMHIEGWBATPGL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)N(CCC#N)N=O)C#N

Origin of Product

United States

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